molecular formula C11H18O3 B3058110 Tert-butyl 3-oxohept-6-enoate CAS No. 87894-21-1

Tert-butyl 3-oxohept-6-enoate

Cat. No.: B3058110
CAS No.: 87894-21-1
M. Wt: 198.26 g/mol
InChI Key: VLGMZQAIQUOQSH-UHFFFAOYSA-N
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Description

Tert-butyl 3-oxohept-6-enoate: is an organic compound with the molecular formula C11H18O3 and a molecular weight of 198.26 g/mol . It is a derivative of heptenoic acid, characterized by the presence of a tert-butyl ester group and a keto group at the third carbon position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-oxohept-6-enoate typically involves the esterification of 3-oxohept-6-enoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification reaction, reducing the need for extensive purification steps .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-oxohept-6-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Tert-butyl 3-oxohept-6-enoate is used as an intermediate in the synthesis of complex organic molecules.

Biology and Medicine: In biological research, this compound can be used to study enzyme-catalyzed reactions involving esters and ketones. It may also serve as a model compound for investigating metabolic pathways involving similar structures .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and fine chemicals. Its reactivity and stability make it suitable for various applications .

Mechanism of Action

The mechanism of action of tert-butyl 3-oxohept-6-enoate involves its interaction with specific molecular targets, such as enzymes and receptors. The keto group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol . These interactions can modulate biological pathways and influence cellular processes.

Comparison with Similar Compounds

Uniqueness: Tert-butyl 3-oxohept-6-enoate is unique due to the presence of the bulky tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and stability. This makes it distinct from other similar compounds and valuable in specific synthetic applications .

Properties

IUPAC Name

tert-butyl 3-oxohept-6-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c1-5-6-7-9(12)8-10(13)14-11(2,3)4/h5H,1,6-8H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLGMZQAIQUOQSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(=O)CCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70444694
Record name 6-Heptenoic acid, 3-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87894-21-1
Record name 6-Heptenoic acid, 3-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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